5-Methyl-2-morpholinobenzo[d]oxazole 5-Methyl-2-morpholinobenzo[d]oxazole
Brand Name: Vulcanchem
CAS No.: 2881-53-0
VCID: VC8261827
InChI: InChI=1S/C12H14N2O2/c1-9-2-3-11-10(8-9)13-12(16-11)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3
SMILES: CC1=CC2=C(C=C1)OC(=N2)N3CCOCC3
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

5-Methyl-2-morpholinobenzo[d]oxazole

CAS No.: 2881-53-0

Cat. No.: VC8261827

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-2-morpholinobenzo[d]oxazole - 2881-53-0

Specification

CAS No. 2881-53-0
Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name 5-methyl-2-morpholin-4-yl-1,3-benzoxazole
Standard InChI InChI=1S/C12H14N2O2/c1-9-2-3-11-10(8-9)13-12(16-11)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3
Standard InChI Key RWLZXYJUGBZLTE-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=N2)N3CCOCC3
Canonical SMILES CC1=CC2=C(C=C1)OC(=N2)N3CCOCC3

Introduction

Structural Characteristics

Molecular Architecture

The compound consists of a benzoxazole scaffold—a fused benzene and oxazole ring system—with the following substituents:

  • Morpholine group at the 2-position: A six-membered ring containing one oxygen and one nitrogen atom, contributing to hydrogen-bonding capabilities and increased aqueous solubility.

  • Methyl group at the 5-position: Enhances lipophilicity and electronic effects on the aromatic ring.

Key identifiers:

PropertyValueSource
Molecular formulaC₁₂H₁₄N₂O₂
Molecular weight218.25 g/mol
InChIKeyRWLZXYJUGBZLTE-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1)OC(=N2)N3CCOCC3

Physicochemical Properties

PropertyValueSource
Melting point110°C
Predicted boiling point359.7 ± 52.0°C
Density1.218 ± 0.06 g/cm³
Storage conditions2–8°C
pKa3.86 ± 0.10

Synthesis and Reactivity

MethodCatalyst/ReagentsYieldReference
Ionic Liquid-Catalyzed[BPy]I, TBHP, AcOH~95%
Scaffold HoppingMorpholine derivativesN/A
Cu-CatalyzedCuCl₂, HCl~90%

Reactivity and Functionalization

The benzoxazole core undergoes typical electrophilic substitution, while the morpholine group participates in hydrogen bonding and nucleophilic interactions. Key reactions include:

  • Electrophilic substitution: Directed by electron-donating methyl and oxygen atoms.

  • Nucleophilic displacement: At the 2-position, enabling further functionalization with amines or thiols.

  • Oxidation: Potential for modifying the morpholine ring under strong oxidizing conditions.

CompoundSubstituentsBiological TargetReference
5-Methylbenzo[d]oxazol-2-amine5-Methyl, 2-amino5-HT₃ receptor antagonism
5-Nitro-2-(piperazinyl)benzoxazole5-Nitro, 2-piperazinylAChE inhibition
2-Morpholinobenzo[d]oxazole2-MorpholineSynthetic intermediate

Applications in Medicinal and Synthetic Chemistry

Pharmaceutical Intermediates

The morpholine group enhances solubility and bioavailability, making this compound a precursor for:

  • Antipsychotics: Structural analogs of clozapine.

  • Antidepressants: Serotonin/norepinephrine reuptake inhibitors.

Synthetic Building Block

Used in:

  • Heterocyclic coupling: Suzuki-Miyaura cross-coupling to introduce aryl groups.

  • Thioether formation: Reaction with thiols to create bioactive derivatives .

Future Research Directions

  • Biological Profiling:

    • High-throughput screening for anticancer and antimicrobial activity.

    • In silico docking studies to predict binding to Alzheimer’s-related targets (e.g., AChE, BACE1).

  • Sustainability:

    • Development of solvent-free or flow chemistry protocols.

    • Catalytic asymmetric synthesis to improve enantioselectivity.

  • Derivative Synthesis:

    • Introduction of halogens or alkyl chains to modulate bioactivity.

    • Prodrug design leveraging the morpholine group.

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